molecular formula C19H21ClN4OS B5199678 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea CAS No. 6074-96-0

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea

Cat. No.: B5199678
CAS No.: 6074-96-0
M. Wt: 388.9 g/mol
InChI Key: QUQRQYOXKQGJDD-UHFFFAOYSA-N
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Description

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea, commonly known as ADIU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ADIU belongs to the class of thiadiazole urea derivatives, which have been shown to possess significant biological activities.

Future Directions

1,3,4-Thiadiazoles have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . This suggests that “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea” and related compounds could be subjects of future research in these areas.

Properties

IUPAC Name

1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4OS/c20-14-1-3-15(4-2-14)21-17(25)22-18-24-23-16(26-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQRQYOXKQGJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387246
Record name STK559672
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6074-96-0
Record name STK559672
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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